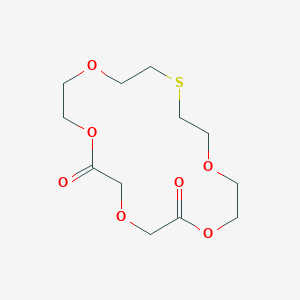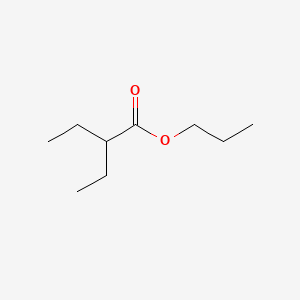
Propyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester formed from the reaction of 2-ethylbutanoic acid and propanol. This compound is known for its pleasant fruity odor, making it a common ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-ethylbutanoate can be synthesized through the esterification reaction between 2-ethylbutanoic acid and propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-ethylbutanoate undergoes several types of chemical reactions, including:
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-ethylbutanoic acid and propanol.
Reduction: 2-ethylbutanol and propanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propyl 2-ethylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 2-ethylbutanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-ethylbutanoic acid and propanol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Propyl 2-ethylbutanoate can be compared with other esters such as:
Ethyl butanoate: Similar fruity odor but derived from butanoic acid and ethanol.
Methyl butanoate: Another ester with a fruity smell, formed from butanoic acid and methanol.
Propyl acetate: An ester with a pleasant odor, formed from acetic acid and propanol
Uniqueness
This compound is unique due to its specific combination of 2-ethylbutanoic acid and propanol, which imparts a distinct fruity aroma that is different from other esters .
Properties
CAS No. |
5129-46-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
propyl 2-ethylbutanoate |
InChI |
InChI=1S/C9H18O2/c1-4-7-11-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3 |
InChI Key |
KFDSUDXOCFQKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


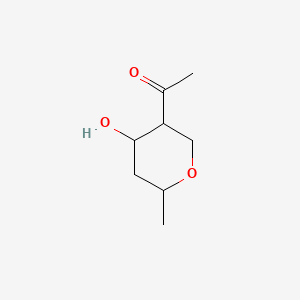
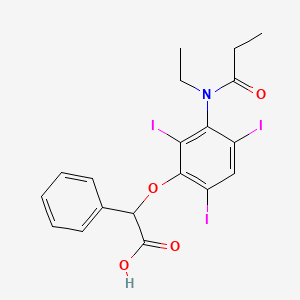

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
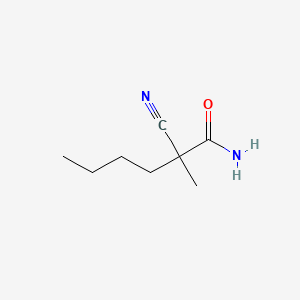
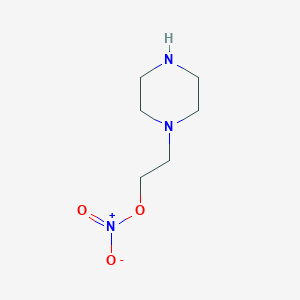

![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
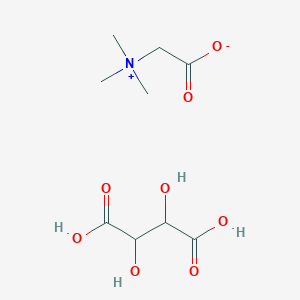

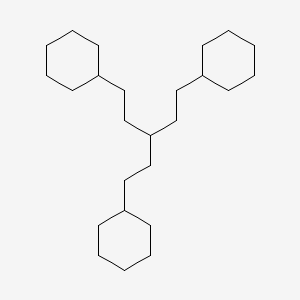
![N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide](/img/structure/B13812533.png)
